molecular formula C7H7F2O3P B8723140 2,6-Difluorobenzylphosphonic acid

2,6-Difluorobenzylphosphonic acid

Cat. No.: B8723140
M. Wt: 208.10 g/mol
InChI Key: BNNGITGCJOYNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluorobenzylphosphonic acid (CAS 273211-31-7) is a high-purity, fluorinated phosphonic acid derivative of significant interest in advanced materials science and pharmaceutical research. This compound serves as a versatile building block and functional modifier due to its ability to form stable bonds with metal oxide surfaces and its role as a bioisostere in drug design. In materials science, this compound is employed to precisely tune the surface properties of metal oxides. Research demonstrates that modifying site-isolated rhodium catalysts on titanium dioxide (Rh 1 /TiO 2 ) with substituted benzyl phosphonic acids, including this compound, significantly enhances catalytic performance. Specifically, such modifications can reduce break-in times for ethylene hydroformylation by fourfold and increase absolute hydroformylation activity by up to 18 times compared to unmodified catalysts . The phosphonic acid group anchors the molecule to the surface, while the fluorinated aromatic ring influences the local electronic environment of the active metal site, optimizing it for specific reactions . In biomedical research, phosphonic acids like this compound are valuable scaffolds for developing enzyme inhibitors. They function as phosphonic acid analogs of amino acids, which are potent inhibitors of zinc-dependent metalloenzymes such as aminopeptidase N (APN) . APN is a prominent therapeutic target due to its role in cancer progression, tumor angiogenesis, and metastasis. The fluorine substitutions on the aromatic ring are a critical medicinal chemistry strategy, altering the electron-withdrawing nature and binding interactions of the molecule to improve its inhibitory potency and selectivity . Researchers utilize these compounds to study enzyme function and to design new potential therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H7F2O3P

Molecular Weight

208.10 g/mol

IUPAC Name

(2,6-difluorophenyl)methylphosphonic acid

InChI

InChI=1S/C7H7F2O3P/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

BNNGITGCJOYNHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CP(=O)(O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The primary structural analogs of 2,6-difluorobenzylphosphonic acid include pentafluorobenzylphosphonic acid (five fluorine atoms on the benzene ring) and other fluorinated benzylphosphonic acids. The degree and position of fluorination critically influence electronic properties:

  • This compound : Two fluorine atoms at ortho positions create a moderate electron-withdrawing effect, balancing solubility and interfacial dipole strength.
Photocarrier Dynamics in BHJ Solar Cells

A comparative study of these compounds embedded in PCDTBT/PC71BM BHJ solar cells revealed significant differences in photo-carrier lifetimes, a key metric for charge recombination and extraction efficiency. Surface photovoltage (SPV) spectroscopy data demonstrated the following:

Compound Photo-Carrier Lifetime (ms) Fitting Method Light Intensity Dependency
This compound 0.51 Exponential with non-zero build-up Dispersive kinetics
Pentafluorobenzylphosphonic acid 1.10 Exponential with non-zero build-up Dispersive kinetics

Key Findings :

  • This compound exhibited a ~2× faster photo-carrier lifetime (0.51 ms vs. 1.10 ms) compared to pentafluorobenzylphosphonic acid under identical conditions .
  • The faster lifetime suggests reduced charge recombination, which could enhance photovoltaic efficiency.
  • The disparity is attributed to fluorination degree: partial fluorination in this compound may optimize interfacial energetics without introducing excessive steric hindrance or deep charge traps common in heavily fluorinated systems.
Methodological Considerations

Previous studies (e.g., Shao et al.) employed a stretched exponential function to model SPV decay, accounting for dispersive charge kinetics. However, reanalysis of the same dataset using exponential functions with non-zero SPV build-up time confirmed the relative performance trend between the two compounds, underscoring the robustness of the observed lifetime difference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.